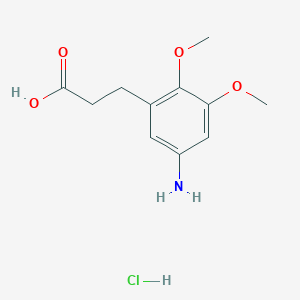

![molecular formula C12H11F2NO4 B1373067 1-{[(苄氧羰基)氨基]-2,2-二氟环丙烷-1-羧酸} CAS No. 1240528-90-8](/img/structure/B1373067.png)

1-{[(苄氧羰基)氨基]-2,2-二氟环丙烷-1-羧酸}

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid, or BCDFCA, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of experiments and applications, ranging from synthesis to biochemical and physiological effects. In

科学研究应用

Medicinal Chemistry

This compound has shown potential in medicinal chemistry due to its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor to the plant hormone ethylene . In medicinal research, derivatives of ACC have been studied for their role in inhibiting ACC deaminase, which could have implications in cancer therapy where ethylene production is a factor .

Agricultural Research

In agriculture, the compound’s analogs are being explored for their ability to modulate plant growth and stress tolerance. By influencing the ethylene biosynthesis pathway, researchers aim to develop new agrochemicals that can enhance crop yield and resistance to environmental stressors .

Industrial Applications

Carboxylic acids, including this compound, are key in the production of polymers, coatings, and adhesives. Their reactivity and the presence of difluorocyclopropane moiety make them valuable for creating materials with enhanced strength and chemical resistance .

Environmental Studies

While direct studies on this compound’s environmental impact are limited, related carboxylic acids are being evaluated for their biodegradability and potential as green solvents. Understanding the environmental fate of such compounds is crucial for assessing their ecological footprint .

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the formation of cyclopropane rings, which are prevalent in many biologically active molecules. Its difluorinated cyclopropane core is of interest for constructing compounds with unique pharmacological properties .

Chemical Synthesis

In chemical synthesis, this compound’s benzyloxy carbonyl group is useful for protecting amines during reactions. The difluorocyclopropane moiety also offers opportunities for developing novel synthetic routes due to its reactivity and ability to introduce fluorine atoms into target molecules .

作用机制

Target of Action

The primary target of 1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid is the enzyme 1-Aminocyclopropane-1-carboxylic Acid Deaminase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development.

Mode of Action

The compound acts as an inhibitor of the 1-Aminocyclopropane-1-carboxylic Acid Deaminase . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene .

Biochemical Pathways

The inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase disrupts the ethylene biosynthesis pathway . This leads to a decrease in ethylene production, affecting various downstream processes such as fruit ripening, flower wilting, and leaf fall.

Result of Action

By inhibiting the production of ethylene, 1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid can potentially delay processes such as fruit ripening and flower wilting . This could have significant implications in agriculture and horticulture.

属性

IUPAC Name |

2,2-difluoro-1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO4/c13-12(14)7-11(12,9(16)17)15-10(18)19-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJPXVCYHODXGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine](/img/structure/B1372987.png)

![[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine](/img/structure/B1372996.png)

![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)

![{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine](/img/structure/B1373005.png)